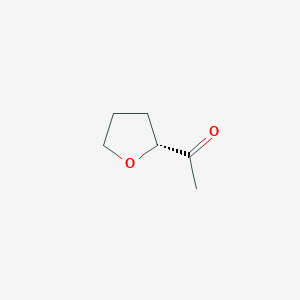

(R)-1-(tetrahydrofuran-2-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[(2R)-oxolan-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQKUZVJVKXHI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665786 | |

| Record name | 1-[(2R)-Oxolan-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666203-86-7, 131328-27-3 | |

| Record name | 1-[(2R)-Oxolan-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2S)-tetrahydro-2-furanyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for ®-1-(tetrahydrofuran-2-yl)ethanone involves the CuI-catalyzed oxidative cross-coupling of oximes with tetrahydrofuran. This method shows good functional group tolerance and allows for the smooth coupling of various substituted ketoximes and aldoximes with tetrahydrofuran to yield the corresponding O-tetrahydrofuran-2-yl oxime ethers in high yields .

Industrial Production Methods

In industrial settings, the production of ®-1-(tetrahydrofuran-2-yl)ethanone may involve similar catalytic processes, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(tetrahydrofuran-2-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

®-1-(tetrahydrofuran-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of ®-1-(tetrahydrofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and industrial processes. Detailed mechanistic studies are essential to fully understand its mode of action .

Comparación Con Compuestos Similares

Enantiomer: (S)-1-(Tetrahydrofuran-2-yl)ethanone

The (S)-enantiomer shares identical physical properties (e.g., melting point, solubility) with the (R)-form but differs in stereochemical behavior. Enantiomeric purity is critical in drug development, as biological systems often exhibit selectivity toward specific configurations.

Tetrahydrofuran-Substituted Derivatives

- 1-(4-(Tetrahydrofuran-2-yl)phenyl)ethanone (5na): This derivative includes a phenyl group para-substituted with the THF ring, enhancing aromatic conjugation. The phenyl group increases molecular weight (C₁₂H₁₄O₂ vs. C₆H₁₀O₂ for the target compound) and likely reduces solubility in polar solvents compared to the parent compound .

- 1-(Tetrahydro-2H-pyran-4-yl)ethanone: Replacing the five-membered THF ring with a six-membered tetrahydropyran ring alters ring strain and electron distribution. Pyran derivatives generally exhibit lower reactivity in ring-opening reactions due to reduced steric hindrance .

Aromatic Ethanones

- 1-(2-Hydroxyphenyl)ethanone (CAS 118-93-4): The ortho-hydroxyl group enables intramolecular hydrogen bonding, increasing boiling point (T₆ᵦₒᵢₗ = 486.20 K) and antioxidant activity compared to the non-aromatic THF derivative. This compound is used in phenolic resin synthesis .

- 1-(2-Amino-6-nitrophenyl)ethanone: The electron-withdrawing nitro and electron-donating amino groups create strong resonance effects, making this compound highly reactive in electrophilic substitutions. It requires stringent safety measures (e.g., avoiding inhalation) due to uncharacterized toxicity .

Heterocyclic vs. Aromatic Backbones

Compounds like 1-(4-hydroxyphenyl)ethanone () and 1-(3,4-dihydroxy-6-methylphenyl)ethanone () demonstrate how aromatic backbones with hydroxyl or methoxy groups enhance polarity and biological activity (e.g., neuroprotection, antidiabetic effects). In contrast, the THF ring in (R)-1-(tetrahydrofuran-2-yl)ethanone offers moderate polarity and stability, favoring applications in organic synthesis over direct bioactivity .

Comparative Data Table

Actividad Biológica

(R)-1-(tetrahydrofuran-2-yl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as THF-ethanone, is characterized by the presence of a tetrahydrofuran ring which contributes to its biological activity. The compound can be represented by the following structural formula:

Anticancer Activity

A notable area of research involves the cytostatic effects of tetrahydrofuran derivatives. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, including those associated with leukemia and prostate carcinoma . The mechanisms often involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tetrahydrofuran derivative A | MCF-7 (breast cancer) | 20.1 | Tubulin polymerization interference |

| Tetrahydrofuran derivative B | PC3 (prostate cancer) | 14.0 | Induction of ROS generation |

| This compound | Not yet studied | N/A | N/A |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. While specific data on this compound is sparse, related compounds have shown promising antioxidant activities with IC50 values ranging from 65 µg/mL to over 200 µg/mL . These properties suggest a potential for therapeutic applications in oxidative stress-related conditions.

Study on Structural Analogues

A study investigated several structural analogues of tetrahydrofuran derivatives for their biological activity. The findings indicated that modifications to the tetrahydrofuran ring significantly influenced both cytotoxicity and antiviral efficacy . This highlights the importance of structure-activity relationships (SAR) in predicting the biological outcomes of similar compounds.

Clinical Relevance

While direct clinical studies involving this compound are lacking, its structural relatives have been explored in clinical settings for their therapeutic potential against viral infections and cancer. The results from these studies may provide insights into the possible applications of this compound in future research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-1-(tetrahydrofuran-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via demercuration and intramolecular cyclization under electrophilic catalysis. For example, using 20% HCl to demercurate intermediates and promote cyclization under conditions that leverage the electron-donating effects of tetrahydrofuran substituents. Reaction optimization includes controlling temperature (reflux conditions) and catalyst choice to favor stereospecific outcomes .

- Key Data : Diastereomeric mixtures (1:1 ratio) form due to competing cyclization pathways, highlighting the need for precise stoichiometric and catalytic control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and tetrahydrofuran ring vibrations (C-O-C at ~1070 cm⁻¹). Use 10% CCl₄/CS₂ solutions for optimal resolution .

- Mass Spectrometry : Electron ionization (EI) at 70 eV provides fragmentation patterns for structural validation. Key fragments include [M⁺-CO] and [M⁺-C₃H₆O] .

- NMR : ¹H/¹³C NMR resolves stereochemistry, with distinct shifts for the tetrahydrofuran ring (δ 1.7–4.0 ppm) and acetyl group (δ 2.1 ppm for CH₃, δ 210 ppm for carbonyl carbon) .

Q. How can researchers ensure enantiomeric purity during synthesis?

- Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation-derived systems) to bias the (R)-configuration. Monitor optical rotation ([α]D) and compare with literature values. Chiral HPLC with cellulose-based columns can separate enantiomers .

Advanced Research Questions

Q. What mechanistic insights explain competing diastereomer formation in this compound synthesis?

- Methodological Answer : Intramolecular cyclization proceeds via oxocarbenium ion intermediates. The electron-donating tetrahydrofuran-2-ylmethoxy group stabilizes transition states, but steric hindrance between substituents leads to a 1:1 diastereomeric ratio. Computational modeling (DFT) can map energy barriers for competing pathways .

- Key Data : Diastereomer separation requires preparative HPLC or crystallization using chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How do thermodynamic properties (e.g., ΔfusH) vary between enantiomers, and what experimental approaches resolve discrepancies?

- Methodological Answer : Enthalpy of fusion (ΔfusH) differences arise from crystal packing efficiencies. Differential scanning calorimetry (DSC) reveals distinct melting points (e.g., 301.6 K for one diastereomer vs. 298 K for another). Conflicting literature values (e.g., 15.5 kJ/mol vs. 9.27 kJ/mol) may stem from impurities; recrystallize samples from ethanol/water mixtures and validate purity via GC-MS .

Q. Can computational methods predict the stereoelectronic effects of tetrahydrofuran substitution on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hyperconjugative interactions between the acetyl group and tetrahydrofuran ring. Natural Bond Orbital (NBO) analysis quantifies steric and electronic contributions to regioselectivity in follow-up reactions (e.g., nucleophilic additions) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported boiling points (Tboil) for structurally similar ethanone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.